2-phenyl-N-(pyridin-4-yl)butanamide
Description
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-phenyl-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,16,17,18) |
InChI Key |
MODBYAQUXXEFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 2-phenylbutanoic acid with 4-aminopyridine under appropriate conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-N-(pyridin-4-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of the androgen receptor (AR) in a tissue-selective manner. This modulation can enhance muscle tone and treat conditions caused by androgen deficiency . The compound’s interaction with AR involves binding to the receptor and influencing its activity, leading to downstream effects on gene expression and cellular function .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Analytical Data
While direct spectral data for the target compound are unavailable, trends from analogous compounds suggest:
Q & A
Q. Q1. What are the recommended synthetic strategies for 2-phenyl-N-(pyridin-4-yl)butanamide, and how can reaction conditions be optimized?
A1: Synthesis typically involves coupling a substituted phenylbutanoic acid derivative with 4-aminopyridine. Key steps include:
- Acylation : Reacting 4-aminopyridine with a phenylbutanoyl chloride intermediate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine to scavenge HCl) .
- Purification : Column chromatography or recrystallization to isolate the product. Optimization of solvent polarity (e.g., hexane/ethyl acetate gradients) improves yield .
- Monitoring : Use TLC or HPLC to track reaction progress and confirm purity .
Q. Q2. How can the structural identity of this compound be confirmed?
A2: Employ a combination of spectroscopic and analytical techniques:
- NMR : - and -NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, amide NH at δ ~10 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO) .
- FTIR : Characteristic amide C=O stretch at ~1650–1680 cm .
Advanced Research Questions
Q. Q3. How can computational modeling predict the interaction of this compound with biological targets?
A3:
- Docking Studies : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the amide group and active-site residues .
- MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes over time .
- QSAR : Correlate substituent effects (e.g., phenyl vs. pyridinyl groups) with bioactivity using regression models .
Q. Q4. What experimental approaches resolve contradictions in spectroscopic data for polymorphic forms of this compound?
A4:
- X-ray Crystallography : Use SHELXL for structure refinement to distinguish polymorphs (e.g., differences in torsion angles between phenyl and pyridinyl groups) .
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
- Thermal Analysis : DSC/TGA to identify phase transitions unique to each polymorph .
Q. Q5. How does the compound’s structure influence its pharmacokinetic properties, and how can these be experimentally validated?
A5:
- Lipophilicity : Measure logP via shake-flask method or HPLC retention times. The pyridinyl group enhances solubility compared to purely aromatic analogs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .
Methodological Challenges
Q. Q6. How can researchers mitigate racemization during synthesis of chiral analogs of this compound?
A6:
- Chiral Auxiliaries : Introduce temporary stereochemical control (e.g., Evans oxazolidinones) during acylation .
- Low-Temperature Conditions : Perform reactions below –20°C to reduce epimerization .
- Enzymatic Resolution : Use lipases or esterases to separate enantiomers post-synthesis .
Q. Q7. What strategies validate the compound’s role as a selective enzyme inhibitor in complex biological matrices?
A7:
- Kinase Profiling : Screen against a panel of kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .
- Cellular Assays : Measure IC in cell lines with/without target enzyme knockout (CRISPR) .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics in real time .
Data Interpretation
Q. Q8. How should researchers analyze conflicting bioactivity data between in vitro and in vivo studies?
A8:
- ADME Factors : Check bioavailability differences (e.g., plasma protein binding via equilibrium dialysis) .
- Metabolite Identification : Use HRMS to detect active/inactive metabolites in vivo .
- Dose-Response Alignment : Ensure in vivo dosing matches in vitro effective concentrations (accounting for clearance rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
